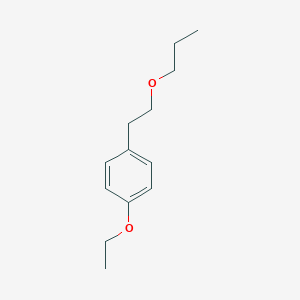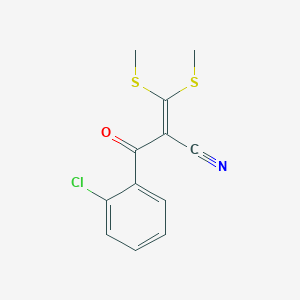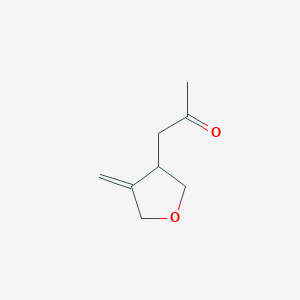
1-(4-Methylideneoxolan-3-yl)propan-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Methylideneoxolan-3-yl)propan-2-one, also known as MOP, is a chemical compound that has gained significant attention in scientific research due to its unique properties. MOP is a ketone that is commonly used in organic synthesis and is known for its ability to act as a chiral auxiliary. In
作用機序
The mechanism of action of 1-(4-Methylideneoxolan-3-yl)propan-2-one is not fully understood. However, it is believed that 1-(4-Methylideneoxolan-3-yl)propan-2-one acts as a chiral auxiliary by stabilizing the transition state of a reaction, leading to the formation of chiral products. In addition, 1-(4-Methylideneoxolan-3-yl)propan-2-one has been shown to interact with enzymes and proteins, leading to changes in their activity and function.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-(4-Methylideneoxolan-3-yl)propan-2-one are not well studied. However, it has been shown to have low toxicity and is not considered to be mutagenic or carcinogenic. 1-(4-Methylideneoxolan-3-yl)propan-2-one has also been shown to have low bioavailability, which limits its potential use as a drug.
実験室実験の利点と制限
The advantages of using 1-(4-Methylideneoxolan-3-yl)propan-2-one in lab experiments include its ability to act as a chiral auxiliary, its ease of synthesis, and its low toxicity. However, the limitations of using 1-(4-Methylideneoxolan-3-yl)propan-2-one include its low bioavailability, which limits its potential use as a drug, and its limited understanding of its mechanism of action.
将来の方向性
There are several future directions for research on 1-(4-Methylideneoxolan-3-yl)propan-2-one. One potential area of research is the development of new methods for the synthesis of 1-(4-Methylideneoxolan-3-yl)propan-2-one and its derivatives. Another area of research is the study of the mechanism of action of 1-(4-Methylideneoxolan-3-yl)propan-2-one, which could lead to the development of new drugs and therapies. Finally, the use of 1-(4-Methylideneoxolan-3-yl)propan-2-one as a chiral auxiliary in asymmetric catalysis reactions could be further optimized, leading to the production of chiral compounds with higher yields and selectivity.
合成法
1-(4-Methylideneoxolan-3-yl)propan-2-one can be synthesized through the reaction of 4-methyl-3-oxo-pentanal with ethyl vinyl ether in the presence of a base such as potassium carbonate. This reaction results in the formation of 1-(4-Methylideneoxolan-3-yl)propan-2-one as the major product. The synthesis of 1-(4-Methylideneoxolan-3-yl)propan-2-one is relatively simple and can be performed in a laboratory setting.
科学的研究の応用
1-(4-Methylideneoxolan-3-yl)propan-2-one has been used in a variety of scientific research applications, including organic synthesis, asymmetric catalysis, and drug discovery. As a chiral auxiliary, 1-(4-Methylideneoxolan-3-yl)propan-2-one has been used to synthesize chiral compounds with high enantioselectivity. In addition, 1-(4-Methylideneoxolan-3-yl)propan-2-one has been used as a ligand in asymmetric catalysis reactions, leading to the production of chiral compounds with high yields and selectivity. 1-(4-Methylideneoxolan-3-yl)propan-2-one has also been used in drug discovery, where it has been shown to have potential as a lead compound for the development of new drugs.
特性
CAS番号 |
188970-96-9 |
|---|---|
分子式 |
C8H12O2 |
分子量 |
140.18 g/mol |
IUPAC名 |
1-(4-methylideneoxolan-3-yl)propan-2-one |
InChI |
InChI=1S/C8H12O2/c1-6-4-10-5-8(6)3-7(2)9/h8H,1,3-5H2,2H3 |
InChIキー |
VAVZLHCSPBGDAT-UHFFFAOYSA-N |
SMILES |
CC(=O)CC1COCC1=C |
正規SMILES |
CC(=O)CC1COCC1=C |
同義語 |
2-Propanone, 1-(tetrahydro-4-methylene-3-furanyl)- (9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



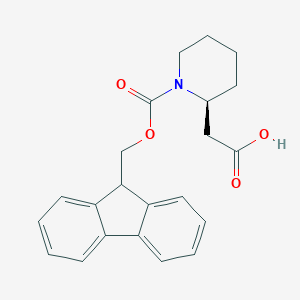
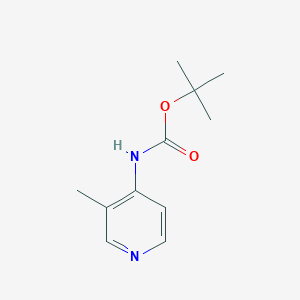
![(2S)-3-[4-[Bis(2,2,2-trichloroethoxy)phosphoryloxy]phenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B67433.png)

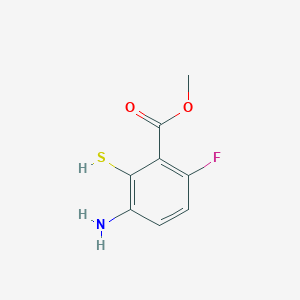
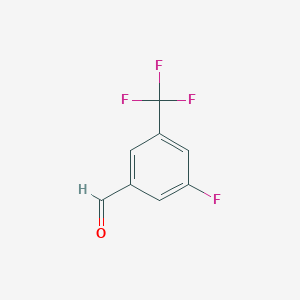
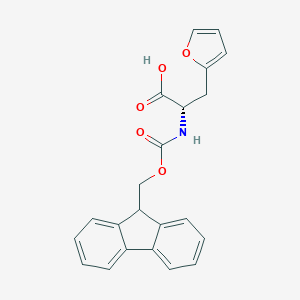
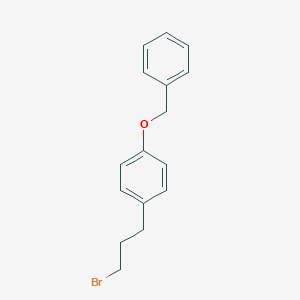

![N-[1-Cyclohexyl-2-(cyclohexylamino)-2-oxoethyl]-N-propylbenzamide](/img/structure/B67453.png)
![2-[3,5-Bis(trifluoromethyl)benzoyl]benzoic acid](/img/structure/B67455.png)
